2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid

NEDD8-activating enzyme E1 enzyme selectivity ubiquitin-proteasome system

2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid (CAS 1170175-08-2), also known as pevonedistat (MLN4924, TAK-924), is a first-in-class, potent, and selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE). It is a pyrrole-3-carboxylic acid derivative with the molecular formula C₁₆H₁₉N₃O₂ and a molecular weight of 285.34 g/mol.

Molecular Formula C16H19N3O2
Molecular Weight 285.34 g/mol
CAS No. 1170175-08-2
Cat. No. B1387402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid
CAS1170175-08-2
Molecular FormulaC16H19N3O2
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1C2=CN=C(C=C2)N3CCCC3)C)C(=O)O
InChIInChI=1S/C16H19N3O2/c1-11-9-14(16(20)21)12(2)19(11)13-5-6-15(17-10-13)18-7-3-4-8-18/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,20,21)
InChIKeyMCFJDOSHHKVRRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic Acid (CAS 1170175-08-2): First-in-Class NEDD8-Activating Enzyme Inhibitor for Targeted Protein Degradation Research and Clinical Oncology Programs


2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid (CAS 1170175-08-2), also known as pevonedistat (MLN4924, TAK-924), is a first-in-class, potent, and selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE) [1]. It is a pyrrole-3-carboxylic acid derivative with the molecular formula C₁₆H₁₉N₃O₂ and a molecular weight of 285.34 g/mol . By disrupting the neddylation cascade, pevonedistat inactivates cullin-RING ligases (CRLs), leading to the deregulation of S-phase DNA synthesis and subsequent apoptosis in human tumor cells [2]. The compound has advanced into multiple clinical trials for both hematological malignancies and solid tumors, representing the most clinically validated NAE inhibitor available [3].

Why Generic Substitution Fails: Unique Neddylation Pathway Selectivity, Resistance-Overcoming Activity, and Clinical Validation Profile of 2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic Acid Distinguish It from Other Ubiquitin-Proteasome System Modulators


NAE inhibitors, proteasome inhibitors, and other ubiquitin-proteasome system (UPS) modulators operate through mechanistically distinct nodes in the protein degradation cascade, resulting in profoundly different substrate specificity, resistance profiles, and toxicity liabilities. 2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid (pevonedistat) selectively targets the initiating E1 enzyme of the neddylation pathway (NAE), achieving >300-fold selectivity over the closely related ubiquitin-activating enzyme (UAE) and SUMO-activating enzyme (SAE) [1]. This contrasts with proteasome inhibitors like bortezomib, which globally block protein degradation, and with dual or pan-E1 inhibitors that carry broader off-target burdens. Critically, pevonedistat retains activity in bortezomib-resistant contexts (e.g., CKS1B-overexpressing multiple myeloma) where proteasome inhibitors fail [2]. Among NAE inhibitors, pevonedistat is the only compound to have completed Phase III clinical evaluation, whereas more potent competitors such as TAS4464 were terminated for toxicity, and next-generation candidates like SOMCL-19-133 remain preclinical [3]. The quantitative evidence in Section 3 substantiates why these pharmacological and clinical differences preclude generic substitution and necessitate compound-specific selection.

Quantitative Differentiation Evidence for 2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic Acid Versus Closest Comparators: Potency, Selectivity, Resistance-Overcoming Activity, Therapeutic Window, and Clinical Advancement


NAE Enzyme Selectivity Profile: >300-Fold Discrimination Over Closely Related E1 Enzymes UAE, SAE, UBA6, and ATG7

Pevonedistat (2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid) inhibits NAE with an IC₅₀ of 4.7 nM (or 4 nM depending on assay conditions) while exhibiting markedly higher IC₅₀ values against the closely related E1 enzymes UAE (1.5 µM), SAE (8.2 µM), UBA6 (1.8 µM), and ATG7 (>10 µM) [1]. This translates to selectivity ratios of approximately 319-fold over UAE, 1,745-fold over SAE, 383-fold over UBA6, and >2,127-fold over ATG7. In contrast, comparator 'compound 1' from the 2010 series is an equipotent inhibitor of NAE, UAE, and SAE with IC₅₀ values of 5 nM across all three enzymes, demonstrating zero discrimination [2]. ABP1 (2013) is described as a nonselective covalent E1 inhibitor that decreases Ub, NEDD8, SUMO1/2/3, and Ufm1 conjugates indiscriminately [2]. This high discrimination of pevonedistat for NAE over other E1 enzymes is critical for minimizing off-target effects on the broader ubiquitin and SUMO pathways [3].

NEDD8-activating enzyme E1 enzyme selectivity ubiquitin-proteasome system

Differential Antitumor Activity in Bortezomib-Resistant Multiple Myeloma: MLN4924 Retains Activity in CKS1B-Overexpressing Cells Where Bortezomib Fails

In multiple myeloma (MM) cells overexpressing CKS1B—a biomarker associated with poor prognosis and clinically validated bortezomib resistance—pevonedistat (1 µM, 7-day treatment) decreased proliferation, reduced clonogenicity in soft-agar colony formation assays, and induced cellular senescence. In contrast, bortezomib (5 nM, 7-day treatment) failed to suppress proliferation or induce senescence in the same CKS1B-overexpressing MM cell lines (ARP-1 and OCI-My5) [1]. Mechanistically, pevonedistat, but not bortezomib, induced stabilization of the CDK inhibitor p21, and shRNA-mediated knockdown of p21 abrogated pevonedistat sensitivity, confirming p21 as a key mediator of the differential response [1]. Clinically, MM patients with elevated NEDD8 pathway gene expression signatures were linked to bortezomib resistance and inferior outcomes, providing a biomarker-stratified rationale for pevonedistat use in this resistant population [1]. These findings establish pevonedistat as a mechanistically distinct agent capable of overcoming a specific, clinically relevant resistance mechanism that limits the efficacy of the frontline proteasome inhibitor bortezomib.

multiple myeloma bortezomib resistance CKS1B p21 stabilization

Cancer-Selective Cytotoxicity Window: Preferential Killing of Oral Cancer Cells Over Normal Oral Cells with a ≥50-Fold Viability Differential

Pevonedistat demonstrated a pronounced cancer-selective cytotoxicity profile in oral cancer models. Treatment with pevonedistat yielded IC₅₀ values of 1.8 µM (CAL 27), 1.4 µM (OC-2), and 1.9 µM (Ca9-22) in oral cancer cell lines, while normal oral cells (HGF-1) maintained 100% viability at equivalent concentrations [1]. This represents at least a 50-fold differential between the concentrations that inhibit cancer cell viability and those that affect normal cells (assuming ≥100 µM for HGF-1 based on 100% viability at tested concentrations). Mechanistically, pevonedistat induced greater oxidative stress (reactive oxygen species and mitochondrial superoxide upregulation, glutathione depletion), DNA damage (γH2AX and 8-oxo-2'-deoxyguanosine), and apoptosis (subG1 accumulation, annexin V, caspases 3/8/9 activation) in oral cancer cells compared to normal oral cells [1]. In contrast, many conventional chemotherapeutics such as cisplatin lack this cancer-normal discrimination, causing dose-limiting normal tissue toxicity. This therapeutic window is particularly relevant for oral cancer, where local delivery or reduced systemic toxicity could improve the risk-benefit profile compared to non-selective DNA-damaging agents.

oral cancer selective cytotoxicity normal cell sparing therapeutic window

Clinical Development Stage and Tolerability Advantage: Only NAE Inhibitor to Complete Phase III Evaluation; TAS4464 Terminated for Hepatic/GI Toxicity

Pevonedistat is the most clinically advanced NAE inhibitor, having completed a randomized Phase III trial (PANTHER, NCT03268954) evaluating pevonedistat plus azacitidine versus azacitidine alone in higher-risk MDS/CMML/low-blast AML, as well as a randomized Phase II study in newly diagnosed AML combining pevonedistat with venetoclax and azacitidine [1][2]. In the Phase I setting, pevonedistat demonstrated a manageable safety profile with dose-limiting toxicities including febrile neutropenia, transaminase elevations, muscle cramps, and thrombocytopenia; clinically significant myelosuppression was uncommon and there were no treatment-related deaths [3]. In contrast, TAS4464—a more potent NAE inhibitor (IC₅₀ = 0.955 nM vs. 4.7 nM for pevonedistat)—was terminated during Phase I clinical evaluation owing to hepatic and gastrointestinal toxicity, despite demonstrating a wider preclinical therapeutic index than pevonedistat [4]. SOMCL-19-133, another potent NAE inhibitor (IC₅₀ = 0.36 nM) with improved oral bioavailability and a 4-fold larger AUC compared to pevonedistat, remains at the preclinical candidate (PCC) stage and has not entered human trials [5]. No NAE inhibitor has received regulatory approval; pevonedistat remains the only compound with extensive human safety and pharmacodynamic data across multiple indications [3].

clinical trials first-in-class drug development therapeutic index

High-Value Research and Industrial Application Scenarios for 2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic Acid Based on Quantitative Differentiation Evidence


Investigating Neddylation-Specific Biology Without Collateral Ubiquitin/SUMO Pathway Interference

Researchers studying the specific role of the NEDD8/CRL pathway in protein homeostasis, cell cycle regulation, or DNA damage responses can use pevonedistat as the tool compound of choice. Its >300-fold selectivity over UAE, SAE, UBA6, and ATG7 (NAE IC₅₀ = 4.7 nM vs. UAE IC₅₀ = 1,500 nM, SAE IC₅₀ = 8,200 nM) [1] ensures that observed biological effects are attributable specifically to neddylation inhibition rather than off-target inhibition of ubiquitination or SUMOylation. This is critical for mechanistic studies where pathway specificity is essential, and where nonselective E1 inhibitors (e.g., compound 1, ABP1) would confound interpretation [1].

Overcoming Bortezomib Resistance in Multiple Myeloma: Preclinical Models with CKS1B Overexpression or Elevated NEDD8 Pathway Signatures

For multiple myeloma research programs focused on proteasome inhibitor resistance, pevonedistat provides a mechanistically distinct alternative to bortezomib. In CKS1B-overexpressing MM cells, pevonedistat (1 µM) retains antiproliferative activity, reduces clonogenicity, and induces senescence—effects not achieved by bortezomib (5 nM) in the same models [2]. The compound's ability to stabilize p21, a CDK inhibitor not stabilized by bortezomib, provides a biomarker-stratified rationale for its use in NEDD8-pathway-high MM [2]. Procurement of pevonedistat is indicated for any preclinical program investigating therapeutic strategies for bortezomib-relapsed or refractory MM.

Evaluating Cancer-Selective Cytotoxicity in Oral and Head and Neck Squamous Cell Carcinoma Models

Investigators studying oral squamous cell carcinoma or HNSCC can leverage pevonedistat's demonstrated cancer-normal selectivity window. With IC₅₀ values of 1.4–1.9 µM in oral cancer lines (CAL 27, OC-2, Ca9-22) and 100% viability maintained in normal HGF-1 oral cells [3], pevonedistat enables experiments that assess tumor-selective apoptosis, oxidative stress, and DNA damage while minimizing confounding effects from normal cell toxicity. This is particularly relevant for combination studies with radiation or cisplatin in HNSCC, where pevonedistat has demonstrated radiosensitization and cisplatin synergy in preclinical models [4].

Clinical-Stage NAE Inhibitor Reference Standard for Benchmarking Novel NAE Inhibitors or Neddylation Pathway Modulators

Medicinal chemistry and pharmacology groups developing next-generation NAE inhibitors or neddylation pathway modulators can use pevonedistat as the clinically validated reference standard. With established pharmacokinetics (half-life ~8.5 h, biphasic disposition, dose-proportional exposure), characterized pharmacodynamics (CDT-1 and NRF-2 accumulation in skin and bone marrow), and defined maximum tolerated doses across multiple schedules (110–196 mg/m²) [5], pevonedistat provides the benchmark against which novel inhibitors' potency, selectivity, PK, and safety must be compared. This is essential given that more potent preclinical candidates (TAS4464, SOMCL-19-133) have either failed clinically or remain unproven in humans [6].

Quote Request

Request a Quote for 2,5-Dimethyl-1-(6-pyrrolidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.